molecular formula C19H23NO3 B11506264 3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

Cat. No.: B11506264
M. Wt: 313.4 g/mol
InChI Key: BXKODDFQFQFCLQ-UHFFFAOYSA-N
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Description

3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Diethoxy Groups: The diethoxy groups can be introduced through alkylation reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the isoquinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with methoxy groups instead of diethoxy groups.

    1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative without the phenol and diethoxy groups.

Uniqueness

3-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is unique due to the presence of both diethoxy groups and a phenol group, which may contribute to its distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

InChI

InChI=1S/C19H23NO3/c1-3-22-17-11-13-8-9-20-19(14-6-5-7-15(21)10-14)16(13)12-18(17)23-4-2/h5-7,10-12,19-21H,3-4,8-9H2,1-2H3

InChI Key

BXKODDFQFQFCLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)O)OCC

Origin of Product

United States

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